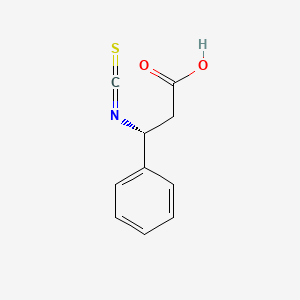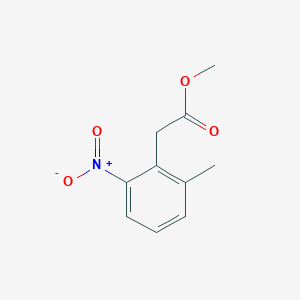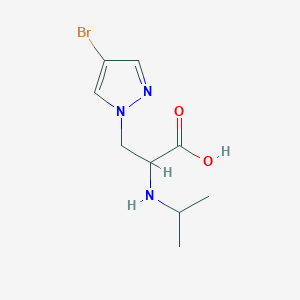
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Isopropylamino Group: The brominated pyrazole is reacted with isopropylamine to introduce the isopropylamino group.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the isopropylamino group.
Condensation Reactions: The propanoic acid moiety can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Condensation Reactions: Catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) can be used to facilitate these reactions.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the isopropylamino group.
Reduction Products: Reduced derivatives of the isopropylamino group.
Condensation Products: Esters or amides formed from the propanoic acid moiety.
Scientific Research Applications
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and isopropylamino group can play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-1H-pyrazol-1-yl)propanamide: This compound is similar but lacks the isopropylamino group.
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid: This compound has a cyclopentyl group instead of the isopropylamino group.
3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid: This compound lacks the isopropylamino group.
Uniqueness
The presence of the isopropylamino group in 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid distinguishes it from similar compounds
Properties
Molecular Formula |
C9H14BrN3O2 |
|---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C9H14BrN3O2/c1-6(2)12-8(9(14)15)5-13-4-7(10)3-11-13/h3-4,6,8,12H,5H2,1-2H3,(H,14,15) |
InChI Key |
WJMJAZVRIFMSEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CN1C=C(C=N1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


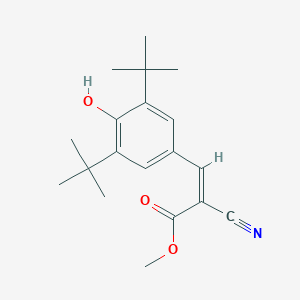
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)


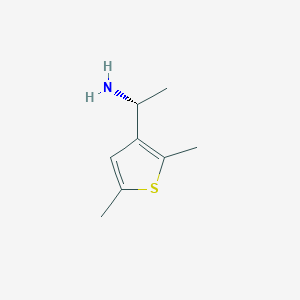
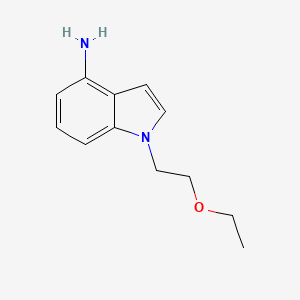
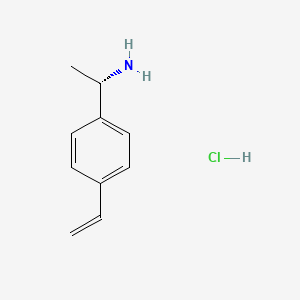
![chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13644677.png)
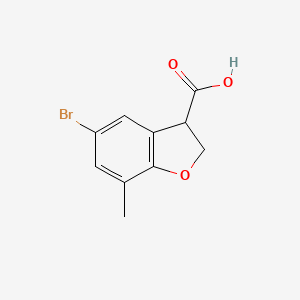
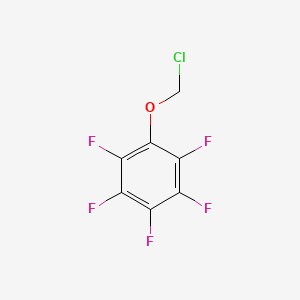
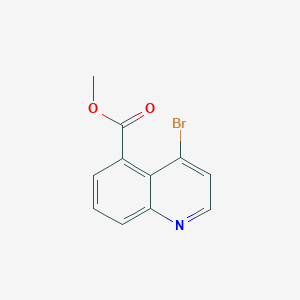
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)
